Sub‑Nanomolar CK2 Inhibition: ~1.5‑Fold Improvement Over Clinical‑Stage CX‑4945
CK2 Inhibitor 2 (compound 1c) inhibits CK2 with an IC50 of 0.66 nM, compared with an IC50 of 1 nM for CX‑4945 (silmitasertib) under identical assay conditions using the Promega ADP‑Glo kinase activity assay [1]. This represents an approximately 1.5‑fold improvement in potency against the primary target.
| Evidence Dimension | CK2 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.66 nM |
| Comparator Or Baseline | CX‑4945 (silmitasertib), IC50 = 1 nM |
| Quantified Difference | ~1.5‑fold lower IC50 (0.66 nM vs 1 nM) |
| Conditions | Promega ADP‑Glo kinase activity assay |
Why This Matters
Higher intrinsic potency may translate to lower effective dosing requirements and reduced risk of off‑target engagement at supra‑pharmacological concentrations.
- [1] Wang Y, Lv Z, Chen F, Wang X, Gou S. Discovery of 5-(3-Chlorophenylamino)benzo[c][2,6]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. J Med Chem. 2021 Apr 22;64(8):5082‑5098. View Source
